4-Fluoroaniline hydrochloride (CAS 2146-07-8) is a fundamental fluorinated building block utilized extensively in pharmaceutical, agrochemical, and materials science applications. As a stable, off-white to beige crystalline solid, it serves as the pre-protonated form of 4-fluoroaniline [1]. The compound exhibits excellent aqueous solubility, making it highly compatible with aqueous-phase synthetic workflows, such as diazotization . By providing a reliable, weighable source of the 4-fluorophenyl moiety, it is a critical precursor for synthesizing active pharmaceutical ingredients (APIs), specialized dyes, and organic-inorganic hybrid materials, including perovskite precursors .
Generic substitution with the free base, 4-fluoroaniline, introduces significant procurement and process liabilities. 4-Fluoroaniline is a volatile, toxic liquid (boiling point 187 °C, melting point -1 °C) that is prone to oxidative darkening upon exposure to air and light, complicating storage and requiring re-distillation before sensitive reactions [1]. In contrast, 4-fluoroaniline hydrochloride is a highly stable crystalline solid with a melting point of 248 °C, which eliminates volatility hazards and enables precise stoichiometric weighing . Furthermore, substituting with non-fluorinated aniline hydrochloride fails to provide the para-fluoro substituent, which is strictly required to impart metabolic stability in APIs and specific electronic properties in advanced materials[1].
4-Fluoroaniline hydrochloride is a stable crystalline solid with a melting point of 248 °C . In stark contrast, its free base counterpart, 4-fluoroaniline, is a volatile liquid at room temperature with a melting point of -1 °C and a boiling point of 187 °C [1]. The formation of the hydrochloride salt yields a thermal stability increase of over 240 °C, fundamentally altering the material's handling profile.
| Evidence Dimension | Melting point and physical state |
| Target Compound Data | Solid, mp 248 °C |
| Comparator Or Baseline | 4-Fluoroaniline (free base): Liquid, mp -1 °C |
| Quantified Difference | >240 °C increase in melting point |
| Conditions | Standard ambient temperature and pressure |
Converting a volatile liquid into a stable solid eliminates inhalation hazards and allows for precise stoichiometric weighing during industrial scale-up.
While 4-fluoroaniline free base exhibits limited aqueous solubility (approximately 33 g/L at 20 °C) and requires the exothermic addition of strong acids to dissolve and activate [1], 4-fluoroaniline hydrochloride is a pre-protonated salt that is highly soluble in water [2]. This intrinsic solubility allows it to immediately participate in aqueous-phase reactions without biphasic mixing issues.
| Evidence Dimension | Aqueous solubility and reaction readiness |
| Target Compound Data | Highly soluble, pre-protonated salt |
| Comparator Or Baseline | 4-Fluoroaniline (free base): ~33 g/L solubility |
| Quantified Difference | Eliminates the need for exothermic acid-base dissolution steps |
| Conditions | Aqueous phase synthesis at 20 °C |
Pre-protonation streamlines aqueous workflows, specifically diazotization, by reducing the need to handle and neutralize excess concentrated acids.
Free base arylamines like 4-fluoroaniline are highly susceptible to auto-oxidation, rapidly darkening upon exposure to air and light [1]. 4-Fluoroaniline hydrochloride mitigates this degradation pathway; the protonated ammonium group deactivates the electron-rich aromatic ring toward oxidation, maintaining the compound as a stable, off-white powder over extended storage periods [2].
| Evidence Dimension | Resistance to air oxidation |
| Target Compound Data | Stable crystalline solid, resists oxidative degradation |
| Comparator Or Baseline | 4-Fluoroaniline (free base): Liquid prone to darkening and oxidation |
| Quantified Difference | Significant extension of shelf-life and purity retention |
| Conditions | Long-term ambient storage under atmospheric conditions |
High oxidative stability ensures batch-to-batch reproducibility and eliminates the costly requirement to re-distill the precursor prior to sensitive cross-coupling reactions.
The pre-protonated, highly water-soluble nature of the hydrochloride salt makes it the logical choice for generating 4-fluorophenyldiazonium salts, streamlining downstream halogenation or cross-coupling by eliminating the need for aggressive acid dissolution steps .
Used as a stable, weighable solid to introduce the 4-fluorophenyl moiety into drug candidates. Its resistance to oxidative degradation ensures that exact stoichiometry and high purity are maintained, which is critical for regulatory compliance in pharmaceutical manufacturing [1].
Functions as a high-purity organic onium chloride salt in the development of perovskite solar cells, where precise crystal lattice formation relies heavily on the absence of oxidized impurities and exact molar ratios .
Irritant